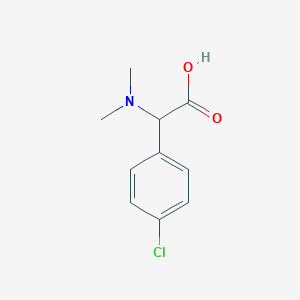

(4-Chloro-phenyl)-dimethylamino-acetic acid

Übersicht

Beschreibung

(4-Chloro-phenyl)-dimethylamino-acetic acid, or 4-CPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in biochemical and physiological studies, as well as in laboratory experiments. 4-CPA can be synthesized in a variety of ways, and its mechanism of action is well understood.

Wissenschaftliche Forschungsanwendungen

Degradation and Environmental Impact

Advanced Oxidation Processes for Acetaminophen Degradation : A study reviews the degradation of acetaminophen (a different compound but relevant in the context of chemical degradation and environmental impact) by advanced oxidation processes, summarizing by-products, biotoxicity, and degradation pathways. The degradation of chemicals in aqueous media leads to various by-products that may threaten ecosystems if released untreated (Qutob et al., 2022).

Environmental Fate of Herbicides : An analysis of 2,4-D herbicide toxicity trends and gaps suggests a focus on its environmental fate, including toxicological studies and impacts on non-target species. This reflects the importance of understanding the broader environmental implications of chemical use (Zuanazzi et al., 2020).

Chemical Properties and Applications

Properties of Chlorogenic Acid : Chlorogenic acid is reviewed for its pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective roles. Although it's a different compound, the review highlights the potential wide-ranging applications of specific chemical compounds in both health and environmental contexts (Naveed et al., 2018).

Organic Acids in Industrial Applications : The use of peracetic acid for wastewater disinfection is discussed, emphasizing its effectiveness and environmental advantages. This illustrates the utility of chemical compounds in environmental management and industrial processes (Kitis, 2004).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can induce changes in the levels of important plant hormones . This suggests that (4-Chloro-phenyl)-dimethylamino-acetic acid might interact with its targets and induce changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds can affect the isoprenoid pathway , which plays a crucial role in the biosynthesis of many important biomolecules.

Pharmacokinetics

The compound is soluble in ethanol , which suggests it could be well-absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

(4-Chloro-phenyl)-dimethylamino-acetic acid has been found to possess anticancer properties . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 . This suggests that the compound’s action results in molecular and cellular effects that could be beneficial for treating certain types of cancer.

Action Environment

The action, efficacy, and stability of (4-Chloro-phenyl)-dimethylamino-acetic acid can be influenced by various environmental factors. For instance, its mobility in the environment is considered high , which could affect its distribution and action

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNZTQAXBCVWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287333 | |

| Record name | (4-Chloro-phenyl)-dimethylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6327-71-5 | |

| Record name | 4-Chloro-α-(dimethylamino)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6327-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 50379 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6327-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chloro-phenyl)-dimethylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347200.png)

![5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B1347202.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)

![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)